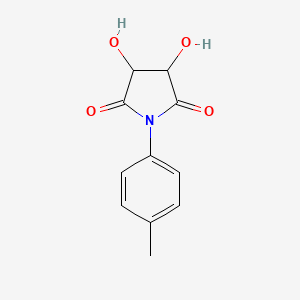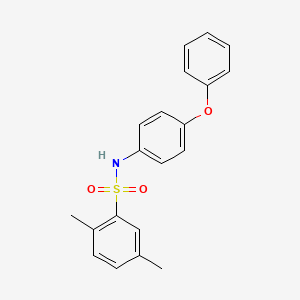
4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol, also known as ADTO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ADTO is a triazole derivative that has shown promise in areas such as medicine, agriculture, and material science. In
Mecanismo De Acción
The mechanism of action of 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol is not fully understood. However, it has been proposed that 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol may act by inhibiting certain enzymes or proteins involved in various biological processes. For example, 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol has been shown to have various biochemical and physiological effects in different systems. In animal studies, 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol has been found to reduce inflammation, modulate the immune response, and improve cognitive function. It has also been shown to have antitumor effects in various cancer models. In plants, 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol has been shown to induce systemic resistance against plant pathogens and improve plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol has several advantages as a research tool. It is relatively easy to synthesize, and its structure can be modified to create analogs with different properties. 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, there are also some limitations to using 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the system being studied.
Direcciones Futuras
There are several future directions for research on 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol. One area of interest is the development of 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol-based therapeutics for the treatment of various diseases. Another area of research is the optimization of 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol as a biocontrol agent for plant pathogens. In material science, 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol can be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to fully understand the mechanism of action of 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol and its effects in different systems. Overall, 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol has shown promise as a versatile and useful compound for scientific research.
Métodos De Síntesis
The synthesis of 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol involves a multi-step process that starts with the reaction of 4-allyl-4H-1,2,4-triazole-3-thiol with 2,7-dimethyl-2-octanone in the presence of a base catalyst. This is followed by oxidation of the resulting intermediate with hydrogen peroxide and catalytic amounts of acetic acid to yield the final product, 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol. The synthesis method has been optimized to achieve high yields and purity of 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol.
Aplicaciones Científicas De Investigación
4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fungal properties. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol has been shown to have pesticidal properties and can be used as a biocontrol agent against plant pathogens. In material science, 4-(4-allyl-4H-1,2,4-triazol-3-yl)-2,7-dimethyl-2-octanol can be used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
2,7-dimethyl-4-(4-prop-2-enyl-1,2,4-triazol-3-yl)octan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-6-9-18-11-16-17-14(18)13(8-7-12(2)3)10-15(4,5)19/h6,11-13,19H,1,7-10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVQDMWOMUMCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CC(C)(C)O)C1=NN=CN1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5836212 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5146369.png)
![N-(2,5-dimethylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5146381.png)
![1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5146385.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146391.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5146410.png)

![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5146427.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2,3,3-triphenylpropanoate](/img/structure/B5146442.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5146444.png)

![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5146466.png)